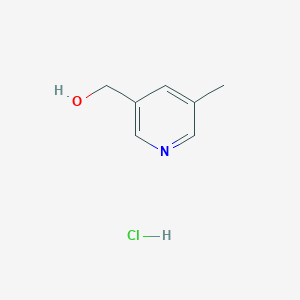
Cholesteryl-phosphorylethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesteryl-phosphorylethanolamine is a compound that belongs to the class of phospholipids, which are essential components of cell membranes. This compound is composed of a cholesteryl group linked to a phosphorylethanolamine moiety. It plays a crucial role in maintaining the structural integrity and fluidity of cell membranes, and it is involved in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryl-phosphorylethanolamine typically involves the esterification of cholesterol with phosphorylethanolamine. One common method is to react cholesterol with phosphorylethanolamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis. Enzymes like phospholipase D can be used to catalyze the transphosphatidylation of cholesterol with phosphorylethanolamine, providing a more efficient and environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions
Cholesteryl-phosphorylethanolamine can undergo various chemical reactions, including:
Oxidation: The cholesteryl group can be oxidized to form cholesteryl esters.
Reduction: Reduction reactions can convert the cholesteryl group to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Cholesteryl esters.
Reduction: Cholesteryl alcohols.
Substitution: Various substituted phospholipids.
Applications De Recherche Scientifique
Cholesteryl-phosphorylethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid-lipid and lipid-protein interactions.
Biology: It plays a role in membrane biology and is used to investigate membrane dynamics and functions.
Medicine: this compound is studied for its potential therapeutic applications, including drug delivery systems and as a component of liposomal formulations.
Mécanisme D'action
Cholesteryl-phosphorylethanolamine exerts its effects by integrating into cell membranes, where it influences membrane fluidity and stability. The cholesteryl group interacts with other lipid molecules, while the phosphorylethanolamine moiety can form hydrogen bonds with proteins and other polar molecules. This dual interaction helps maintain the structural integrity of the membrane and facilitates various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphatidylcholine: Another major phospholipid in cell membranes, but with a choline head group instead of phosphorylethanolamine.
Phosphatidylserine: Contains a serine head group and is involved in cell signaling and apoptosis.
Sphingomyelin: A phospholipid with a sphingosine backbone, playing a role in signal transduction and cell recognition.
Uniqueness
Cholesteryl-phosphorylethanolamine is unique due to its combination of a cholesteryl group and a phosphorylethanolamine moiety. This structure allows it to participate in both hydrophobic and hydrophilic interactions, making it a versatile component of cell membranes and a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
2-aminoethyl [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52NO4P/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(34-35(31,32)33-18-17-30)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,20-21,23-27H,6-8,10-19,30H2,1-5H3,(H,31,32)/t21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVKBFKYOIESKA-AXYOXNHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OCCN)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)(O)OCCN)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride](/img/structure/B8118362.png)



![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8118386.png)









